Product packaging for Angiotensin 1/2 (5-7) acetate(Cat. No.:)

Angiotensin 1/2 (5-7) acetate

Cat. No.: B14767810
M. Wt: 425.5 g/mol
InChI Key: KESMRQYFHXNSOU-KPTCQZBZSA-N
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Description

Angiotensin 1/2 (5-7) acetate is a useful research compound. Its molecular formula is C19H31N5O6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N5O6 B14767810 Angiotensin 1/2 (5-7) acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H31N5O6

Molecular Weight

425.5 g/mol

IUPAC Name

acetic acid;(2R)-1-[(2S)-2-[[(2S,3R)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H27N5O4.C2H4O2/c1-3-10(2)14(18)15(23)21-12(7-11-8-19-9-20-11)16(24)22-6-4-5-13(22)17(25)26;1-2(3)4/h8-10,12-14H,3-7,18H2,1-2H3,(H,19,20)(H,21,23)(H,25,26);1H3,(H,3,4)/t10-,12+,13-,14+;/m1./s1

InChI Key

KESMRQYFHXNSOU-KPTCQZBZSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)N.CC(=O)O

Origin of Product

United States

Biosynthesis and Metabolism of Angiotensin 1 7

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

A significant signaling pathway activated by the Angiotensin (1-7)/Mas receptor axis is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. explorationpub.comphysiology.orgportlandpress.com Activation of this pathway is crucial for many of the beneficial effects of Angiotensin (1-7), including cell survival and regulation of metabolism. physiology.orgnih.gov Research has demonstrated that Angiotensin (1-7) stimulates the phosphorylation of Akt in various tissues, an effect that can be blocked by PI3K inhibitors, confirming the upstream role of PI3K. portlandpress.com This pathway is also instrumental in mediating the activation of endothelial nitric oxide synthase (eNOS). physiology.org

Cell/Tissue Type Effect of Angiotensin (1-7) on PI3K/Akt Pathway Reference
CardiomyocytesActivates PI3K/Akt pathway, leading to NO production. physiology.org
Endothelial CellsStimulates phosphorylation of Akt at Ser473 and Thr308. portlandpress.com
Breast Cancer CellsInduces AKT phosphorylation. nih.gov
Adipose TissuePromotes adipogenesis via PI3K/Akt activation. portlandpress.com

Inhibition of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38

Angiotensin (1-7) has been shown to counteract the activation of Mitogen-Activated Protein Kinases (MAPKs), a family of proteins involved in cellular stress responses, inflammation, and proliferation. Specifically, it can inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, often stimulated by Angiotensin II. spandidos-publications.comspandidos-publications.comatsjournals.org This inhibitory action is a key mechanism behind its anti-proliferative and anti-inflammatory properties. For instance, in renal proximal tubular cells, Angiotensin (1-7) potently inhibits Ang II-stimulated phosphorylation of ERK1/2, p38, and JNK. spandidos-publications.com This effect is often mediated through the Mas receptor and can involve the upregulation of MAPK phosphatases, which dephosphorylate and inactivate MAPKs. nih.gov

MAPK Target Effect of Angiotensin (1-7) Cell/Tissue Context Reference
ERK1/2Inhibits Ang II-stimulated phosphorylation.Renal Proximal Tubular Cells, Cardiac Myocytes spandidos-publications.comnih.gov
JNKInhibits Ang II-stimulated phosphorylation.Renal Proximal Tubular Cells, THP-1 Macrophages spandidos-publications.comspandidos-publications.com
p38Inhibits Ang II-stimulated phosphorylation.Renal Proximal Tubular Cells, THP-1 Macrophages spandidos-publications.comspandidos-publications.com

Endothelial Nitric Oxide Synthase (eNOS) Activation

A hallmark of Angiotensin (1-7) action is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator. physiology.orgnih.govahajournals.org This activation is mediated through the Mas receptor and is largely dependent on the PI3K/Akt pathway. physiology.orgnih.govahajournals.org Angiotensin (1-7) stimulates the phosphorylation of eNOS at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495). ahajournals.org This reciprocal regulation enhances enzyme activity and NO release, contributing significantly to the vasodilatory and vasoprotective effects of Angiotensin (1-7). nih.govahajournals.org

Regulation of Oxidative Stress Pathways

Angiotensin (1-7) plays a crucial role in mitigating oxidative stress, a key factor in the pathophysiology of many cardiovascular diseases. explorationpub.comoup.com It exerts its antioxidant effects through several mechanisms, including the reduction of reactive oxygen species (ROS) production and the enhancement of antioxidant defenses. oup.comnih.govphysiology.org Angiotensin (1-7) has been shown to decrease the activity and expression of NADPH oxidase, a major source of cellular ROS. physiology.orgfrontiersin.org Furthermore, it can increase the expression of antioxidant enzymes such as superoxide dismutase. oup.com This reduction in oxidative stress is linked to the inhibition of pro-inflammatory and pro-fibrotic signaling pathways. nih.gov

Physiological and Pathophysiological Roles of Angiotensin 1 7

Cardiovascular System

Within the cardiovascular system, Angiotensin (1-7) exhibits a range of beneficial effects, contributing to vascular health and cardiac protection. mdpi.comahajournals.org

Angiotensin (1-7) has been shown to induce vasodilation in a multitude of vascular beds. scielo.brscielo.br This effect has been observed in canine and porcine coronary arteries, canine middle cerebral arteries, piglet pial arterioles, the feline systemic vasculature, rabbit renal afferent arterioles, and rat aortic rings and mesenteric microvessels. scielo.brscielo.brphysiology.org The vasodilatory action of Angiotensin (1-7) is often linked to the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor. scielo.brscielo.br In some cases, the vasodilatory response to Angiotensin (1-7) is also associated with the potentiation of bradykinin (B550075), a known vasodilator. scielo.brscielo.br However, the effects in human vascular beds have yielded some conflicting results, with some studies showing vasodilation in the forearm and others observing no effect. ahajournals.orgscielo.brscielo.br

Table 1: Vasodilatory Effects of Angiotensin (1-7) in Different Vascular Beds

Vascular Bed Species Key Findings Citations
Coronary ArteriesCanine, PorcineRelaxation/Vasodilation scielo.brscielo.br
Middle Cerebral ArteryCanineRelaxation scielo.brscielo.brphysiology.org
Pial ArteriolesPigletRelaxation scielo.brscielo.brphysiology.org
Systemic VasculatureFelineVasodilation scielo.brscielo.brphysiology.org
Renal Afferent ArteriolesRabbitRelaxation scielo.brscielo.br
Aortic RingsRatRelaxation scielo.brscielo.br
Mesenteric MicrovesselsRatVasodilation scielo.brscielo.brphysiology.org
ForearmHumanConflicting results (vasodilation or no effect) ahajournals.orgscielo.brscielo.br

Angiotensin (1-7) demonstrates significant anti-inflammatory properties within the vasculature. portlandpress.com It can counteract the pro-inflammatory effects of angiotensin II by inhibiting the activation of NF-κB, a key transcription factor involved in inflammation. frontiersin.org Studies in human vascular smooth muscle cells have shown that Angiotensin (1-7) can attenuate the induction of inducible nitric oxide synthase (iNOS), an enzyme associated with inflammatory vascular diseases. frontiersin.org Furthermore, Angiotensin (1-7) has been found to inhibit the release of pro-inflammatory cytokines and reduce leukocyte accumulation at inflammatory sites. unlp.edu.ar These anti-inflammatory actions contribute to the preservation of vascular integrity and health. portlandpress.com

Angiotensin (1-7) exerts potent anti-fibrotic and anti-hypertrophic effects on cardiac tissues, counteracting the pathological remodeling often induced by hypertension and other cardiovascular diseases. physiology.orgahajournals.org It has been shown to prevent cardiac fibrosis and hypertrophy in various experimental models. physiology.org Chronic infusion of Angiotensin (1-7) can prevent hypertension-induced cardiomyocyte hypertrophy and interstitial fibrosis. nova.edu The mechanisms underlying these effects involve the attenuation of pro-fibrotic signaling pathways, such as those mediated by transforming growth factor-beta (TGF-β), and the inhibition of growth-promoting pathways in cardiomyocytes. physiology.orgnova.edu In vitro studies have confirmed that Angiotensin (1-7) can directly act on cardiac fibroblasts to reduce collagen expression. nih.gov

Table 2: Anti-Fibrotic and Anti-Hypertrophic Effects of Angiotensin (1-7)

Effect Model Key Findings Citations
Anti-hypertrophicFructose-fed ratsAmeliorated cardiac hypertrophy physiology.org
Anti-fibroticFructose-fed ratsReduced interstitial and perivascular fibrosis physiology.org
Anti-hypertrophicAngiotensin II-infused ratsPrevented cardiomyocyte hypertrophy nova.edu
Anti-fibroticAngiotensin II-infused ratsPrevented interstitial fibrosis nova.edu
Anti-fibroticDOCA-salt hypertensive ratsAttenuated cardiac fibrosis ahajournals.org
Anti-hypertrophicCultured cardiomyocytesAttenuated angiotensin II-induced hypertrophy ahajournals.org

The cardioprotective effects of Angiotensin (1-7) are multifaceted and involve several mechanisms. physiology.orgahajournals.org It has been shown to protect the heart from ischemia-reperfusion injury by activating the Mas receptor and subsequently increasing the synthesis of nitric oxide. physiology.orgbohrium.com Angiotensin (1-7) also plays a role in preventing cardiac remodeling by reducing oxidative stress, collagen deposition, and promoting the secretion of atrial natriuretic peptide (ANP). mdpi.com Furthermore, it can act as a biased agonist at the angiotensin II type 1 receptor (AT1R), selectively activating cardioprotective signaling pathways while antagonizing detrimental ones. ahajournals.org This peptide also inhibits cardiomyocyte apoptosis and stimulates autophagy, further contributing to its cardioprotective profile. bohrium.com

Angiotensin (1-7) plays a significant role in the central modulation of baroreflex sensitivity (BRS), a key mechanism for the short-term regulation of blood pressure. ahajournals.org Studies have shown that central administration of Angiotensin (1-7) can improve BRS in hypertensive rats. ahajournals.orgexplorationpub.com This effect is thought to be mediated, at least in part, by the interaction of Angiotensin (1-7) with other neurotransmitters, such as bradykinin, and by its influence on nitric oxide release in the central nervous system. ahajournals.orgportlandpress.com By enhancing vagal tone and attenuating sympathetic outflow, Angiotensin (1-7) contributes to the restoration of autonomic balance in cardiovascular diseases. explorationpub.comportlandpress.com

Renal System

The renin-angiotensin system is a critical regulator of renal function, and Angiotensin (1-7) has emerged as a key player in this context. physiology.org It generally exerts renoprotective effects by counteracting the actions of angiotensin II. mdpi.com Angiotensin (1-7) promotes renal vasodilation, which can help to improve renal blood flow. mdpi.com Furthermore, it possesses anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties within the kidneys. mdpi.com These actions are beneficial in the context of kidney diseases, where inflammation and fibrosis are common pathological features. frontiersin.org The ACE2/Angiotensin (1-7)/Mas receptor axis is considered a protective pathway in the kidney, and its activation may offer therapeutic potential for various renal disorders. frontiersin.org

Role in Renal Homeostasis

Angiotensin (1-7) is a key player in maintaining the delicate balance of renal function. nih.govscienceopen.comscielo.br Its concentrations in the kidney are significantly higher than in plasma, indicating substantial intrarenal production and a primary role in local regulation. nih.gov The peptide contributes to renal homeostasis by modulating sodium and water transport. scienceopen.comnih.govahajournals.org Studies have shown that Angiotensin (1-7) can induce both diuretic and natriuretic effects, as well as antidiuretic effects, depending on the physiological context, such as the body's sodium and water status. nih.govbohrium.com This dual action suggests a sophisticated modulatory role in maintaining fluid and electrolyte balance. scielo.br For instance, at non-vasoconstrictor doses, it has been observed to increase the excretion of sodium and water. physiology.org This effect is partly attributed to its ability to inhibit the Na-K-ATPase in the proximal tubules. physiology.org

The actions of Angiotensin (1-7) within the kidney are primarily mediated through its binding to the Mas receptor. scienceopen.comnih.govnih.gov The ACE2/Angiotensin (1-7)/Mas receptor axis is now recognized as a crucial counter-regulatory pathway to the classical ACE/Angiotensin II/AT1 receptor axis, which is known for its role in sodium retention and vasoconstriction. scienceopen.comnih.gov By counteracting the effects of Angiotensin II, Angiotensin (1-7) helps to maintain normal renal physiology. nih.gov

Influence on Renal Function and Blood Flow

Angiotensin (1-7) exerts a significant influence on renal hemodynamics, primarily by promoting vasodilation. nih.govahajournals.org This vasodilatory effect is often linked to the release of nitric oxide (NO) and prostaglandins. ahajournals.orgscispace.com In hypertensive patients, intrarenal infusion of Angiotensin (1-7) has been shown to increase renal blood flow. ahajournals.org This effect, however, can be influenced by factors such as dietary sodium intake and the background activity of the renin-angiotensin system. ahajournals.org

Animal studies have demonstrated that Angiotensin (1-7) can increase renal blood flow in a dose-related manner, an effect that is more pronounced in females and is attenuated by a Mas receptor antagonist, highlighting the gender-specific regulation of its vascular effects. scispace.com While generally a vasodilator, at very high concentrations, Angiotensin (1-7) has been reported to cause a minor vasoconstrictor effect, possibly through weak stimulation of the AT1 receptor. physiology.orgahajournals.org The peptide also influences the glomerular filtration rate (GFR), with some studies reporting an increase. ahajournals.orgscispace.com In sympathectomized rats, Angiotensin (1-7) infusion was found to increase creatinine (B1669602) clearance, a marker of GFR, in female rats and in a dose-dependent manner in male rats. nephropathol.com

Protective Effects in Models of Nephropathy

A growing body of evidence highlights the renoprotective effects of Angiotensin (1-7) in various models of kidney disease, particularly diabetic nephropathy. nih.govphysiology.orgphysiology.orgnih.govfrontiersin.org In animal models of type 2 diabetes, chronic administration of Angiotensin (1-7) has been shown to ameliorate key features of diabetic nephropathy, such as reducing proteinuria and restoring creatinine clearance. physiology.org These protective effects are associated with a reduction in oxidative stress, inflammation, and fibrosis within the kidney. nih.govphysiology.orgphysiology.org

In models of diabetic nephropathy, Angiotensin (1-7) treatment has been observed to decrease mesangial expansion and renal fibrosis. physiology.org It counteracts the production of reactive oxygen species (ROS) by reducing NADPH oxidase activity and mitigates renal lipotoxicity. physiology.org Furthermore, it has been shown to reduce the renal expression of pro-inflammatory markers such as IL-6 and TNF-α. physiology.org The protective effects of Angiotensin (1-7) are often attributed to its ability to counteract the detrimental actions of Angiotensin II. nih.gov In some experimental settings, the renoprotective action of Angiotensin (1-7) was found to be even more effective than an ACE inhibitor, and their combination resulted in an additive protective effect. nih.gov

Protective Effects of Angiotensin (1-7) in Nephropathy Models
Animal ModelKey FindingsReference
db/db mice (Type 2 Diabetes)Ameliorates mesangial expansion and renal fibrosis, reduces urinary albumin excretion, decreases renal ROS production and inflammation. physiology.org
Zucker diabetic fatty rats (Type 2 Diabetes)Reduces proteinuria, restores creatinine clearance, decreases renal oxidative stress and inflammatory markers (IL-6, TNF-α). physiology.org
5/6 nephrectomized rats (Chronic Kidney Disease)Ameliorated renal injury, reduced serum creatinine and proteinuria, and regressed glomerulosclerosis, especially in combination with losartan (B1675146). nih.gov
BTBR ob/ob diabetic miceCyclic Angiotensin (1-7) exerts renoprotection and improves blood glucose levels. frontiersin.org

Metabolic Regulation

Impact on Insulin (B600854) Sensitivity and Glucose Homeostasis

Angiotensin (1-7) plays a beneficial role in regulating glucose metabolism and improving insulin sensitivity. portlandpress.commdpi.comimrpress.comnih.govahajournals.org In various animal models of insulin resistance, including those induced by high-fructose or high-fat diets, chronic administration of Angiotensin (1-7) has been shown to enhance insulin sensitivity and improve glucose tolerance. nih.govnih.govmdpi.comnih.gov This improvement is attributed to several mechanisms, including the enhancement of insulin signaling pathways in key metabolic tissues such as skeletal muscle, liver, and adipose tissue. portlandpress.comnih.govoup.com

Specifically, Angiotensin (1-7) has been shown to increase the phosphorylation of Akt, a key protein in the insulin signaling cascade, and to promote the translocation of the glucose transporter GLUT4 to the cell membrane in skeletal muscle, thereby enhancing glucose uptake. nih.govahajournals.org It can counteract the negative effects of Angiotensin II on insulin action, partly by reducing the serine phosphorylation of insulin receptor substrate-1 (IRS-1). portlandpress.com In aged mice, Angiotensin (1-7) treatment was found to reverse age-related insulin resistance. mdpi.com Furthermore, studies suggest that the central nervous system actions of Angiotensin (1-7) also contribute to improved glucose homeostasis. mdpi.comahajournals.org

Influence on Lipid Metabolism

The mechanisms underlying these effects involve the regulation of key enzymes and proteins involved in lipid metabolism. For instance, Angiotensin (1-7) has been shown to decrease the expression of lipoprotein lipase (B570770) (LPL) in adipose tissue. nih.gov It also appears to have a direct effect on lipogenesis, independent of insulin. nih.gov In a high-fat diet-induced obesity model, oral administration of an Angiotensin (1-7) formulation improved lipid metabolism, as evidenced by reduced plasma total cholesterol and triglycerides, and was associated with a beneficial regulation of renin-angiotensin system genes in the liver. ahajournals.org

Amelioration of Metabolic Syndrome Components

By virtue of its positive effects on blood pressure, glucose homeostasis, and lipid metabolism, Angiotensin (1-7) has been shown to ameliorate multiple components of the metabolic syndrome. mdpi.comahajournals.orgnih.govnih.govnih.gov In a rat model of metabolic syndrome induced by a high-fructose diet, chronic treatment with Angiotensin (1-7) led to lower body weight, reduced total fat mass, decreased serum triglycerides, improved glucose tolerance, and enhanced insulin sensitivity. nih.govnih.gov

These beneficial effects are often associated with a reduction in inflammation and oxidative stress in metabolic tissues. nih.gov For example, Angiotensin (1-7) treatment has been linked to reduced macrophage infiltration in white adipose tissue and decreased activation of the pro-inflammatory NF-κB pathway. nih.govnih.gov The ability of Angiotensin (1-7) to counteract the detrimental metabolic effects of Angiotensin II is a key aspect of its therapeutic potential in the context of metabolic syndrome. physiology.org

Effects of Angiotensin (1-7) on Metabolic Parameters
ParameterEffect of Angiotensin (1-7)Animal Model/Study TypeReference
Insulin SensitivityIncreasedHigh-fat fed mice, Fructose-fed rats, Aged mice nih.govmdpi.comnih.gov
Glucose ToleranceImprovedFructose-fed rats ahajournals.orgnih.govnih.gov
Serum TriglyceridesDecreasedZucker diabetic fatty rats, Fructose-fed rats physiology.orgnih.govnih.gov
Total CholesterolDecreasedHigh-fat diet-fed mice ahajournals.org
Body Weight / Fat MassDecreasedFructose-fed rats, High-fat diet-fed mice nih.govnih.govahajournals.org
Hepatic SteatosisReducedFructose-fed rats, High-fat diet-fed mice nih.govnih.govahajournals.org

Neurological System and Central Control

Neuroprotective Actions through Mas Receptor Activation

A growing body of evidence highlights the neuroprotective effects of Ang-(1-7) mediated by the activation of its Mas receptor. explorationpub.comresearchgate.net These actions often counteract the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and oxidative stress. explorationpub.comconicet.gov.ar

In models of ischemic stroke, administration of Ang-(1-7) has been shown to decrease the infarct area and reduce neurological deficits. explorationpub.comnih.gov These protective effects are linked to its anti-inflammatory and antioxidant properties. explorationpub.comnih.gov For example, Ang-(1-7) can inhibit the activity of nuclear factor-κB (NF-κB), a key regulator of inflammation, and reduce the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). explorationpub.comnih.gov It also decreases the expression of pro-oxidant molecules such as cyclooxygenase-2 and inducible nitric oxide synthase. explorationpub.comnih.gov

The neuroprotective mechanisms of Ang-(1-7) also involve the promotion of neuronal survival through the activation of signaling pathways that increase nitric oxide (NO) and arachidonic acid levels. explorationpub.comresearchgate.net Furthermore, the ACE2/Ang-(1-7)/Mas axis is recognized for its antioxidant and anti-inflammatory effects that support cognition and cell survival. explorationpub.com

Modulation of Higher Brain Functions (e.g., Cognition, Memory, Affective States)

The renin-angiotensin system is increasingly recognized for its role in modulating higher brain functions, including cognition, memory, and affective states such as depression and anxiety. explorationpub.comconicet.gov.arnih.gov The protective arm of the RAS, primarily the ACE2/Ang-(1-7)/Mas axis, has beneficial effects on cognitive processes. explorationpub.comresearchgate.net

Research indicates that Ang-(1-7) can stimulate synaptic plasticity in the hippocampus and lateral amygdala, which are crucial for learning and memory processes. explorationpub.com In animal models of Alzheimer's disease, central Ang-(1-7) levels were found to be negatively correlated with hyperphosphorylated tau, a hallmark of the disease. explorationpub.com Upregulation of the ACE2/Ang-(1-7)/Mas axis is being explored as a potential therapeutic strategy to improve cognitive function and treat dementia. researchgate.net

Emerging evidence suggests that restoring Ang-(1-7) pathways can mitigate the inflammatory and oxidative stress mechanisms that contribute to cognitive decline in aging and neurocognitive disorders. nih.govpsu.edu Studies in rodent models have demonstrated that Ang-(1-7) can improve cognition and elicit neuroprotection by influencing long-term potentiation, reducing neuroinflammation and oxidative stress, and affecting Aβ and tau levels. nih.gov

Anti-Inflammatory and Anti-Fibrotic Mechanisms (General)

Inhibition of Leukocyte Migration and Cytokine Expression

Angiotensin-(1-7) exerts significant anti-inflammatory effects by modulating the activity of immune cells and the production of inflammatory mediators. unlp.edu.ar The Mas receptor has been identified on various immune cells, including microglia, macrophages, neutrophils, and lymphocytes, providing a direct mechanism for Ang-(1-7) to influence the inflammatory response. unlp.edu.ar

In vitro and in vivo studies have demonstrated that Ang-(1-7) can reduce the migration of leukocytes to sites of inflammation. unlp.edu.arresearchgate.netnih.gov For instance, in a model of antigen-induced arthritis, therapeutic administration of Ang-(1-7) resolved neutrophilic inflammation by inducing apoptosis of neutrophils. frontiersin.org

Furthermore, Ang-(1-7) has been shown to decrease the expression of pro-inflammatory cytokines. In cultured hypothalamic microglia, Ang-(1-7) treatment led to a significant decrease in the mRNA levels of IL-1β and TNF-α. nih.gov Similarly, in a mouse model of lipopolysaccharide (LPS)-induced inflammation, Ang-(1-7) attenuated the expression of TNF-α and IL-6 in macrophages. nih.gov This inhibitory effect on cytokine production is often mediated through the Mas receptor and can involve the inhibition of signaling pathways such as NF-κB. nih.govfrontiersin.orgfrontiersin.org

Table 1: Effects of Angiotensin-(1-7) on Inflammatory Markers

Cell/Tissue Type Inflammatory Stimulus Effect of Ang-(1-7) Key Findings
Hypothalamic Microglia Basal / Prorenin ↓ IL-1β, TNF-α mRNA; ↑ IL-10 mRNA Direct anti-inflammatory action on microglia via Mas receptor. nih.gov
Mouse Peritoneal Macrophages LPS ↓ TNF-α, IL-6 expression Attenuation of pro-inflammatory cytokine expression. nih.gov
Human Aortic Smooth Muscle Cells Ang II / IL-1β ↓ iNOS expression, NADPH oxidase & NF-κB activation Counter-regulation of vascular inflammation. frontiersin.org
Eosinophils (Asthma model) Ovalbumin ↓ NF-κB activation Promotes resolution of eosinophilic inflammation. frontiersin.org
Neutrophils (Arthritis model) mBSA ↑ Apoptosis; ↓ NF-κB phosphorylation Promotes resolution of neutrophilic inflammation. frontiersin.org

Downregulation of Fibrogenic Pathways and Transforming Growth Factor-β1 (TGF-β1)

Angiotensin-(1-7) exhibits potent anti-fibrotic properties by counteracting the signaling pathways that lead to excessive extracellular matrix deposition. nih.govnih.govresearchgate.net A key target of Ang-(1-7)'s anti-fibrotic action is the transforming growth factor-β1 (TGF-β1), a major pro-fibrotic cytokine. nih.govd-nb.info

TGF-β1 promotes fibrosis by stimulating the differentiation of fibroblasts into myofibroblasts and increasing the synthesis of extracellular matrix proteins like collagen. d-nb.info Ang-(1-7) has been shown to interfere with TGF-β1 signaling. For example, in human keratinocyte cells, Ang-(1-7) inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT), a process critical in fibrosis, by disrupting the canonical TGF-β1-Smad signaling pathway. nih.gov

In various models of fibrosis, including in the liver, skeletal muscle, and kidney, Ang-(1-7) has been found to reduce collagen deposition and the expression of pro-fibrotic markers. nih.govd-nb.info The mechanisms underlying these effects include the attenuation of the TGF-β/SMAD pathway and the inhibition of MAP kinase pathways (ERK1/2, p38, JNK) that are involved in fibrogenesis. nih.gov By downregulating these key fibrogenic pathways, Ang-(1-7) helps to maintain tissue homeostasis and prevent the pathological scarring characteristic of fibrotic diseases. unlp.edu.arnih.gov

Table 2: Anti-Fibrotic Effects of Angiotensin-(1-7)

Tissue/Cell Type Model/Stimulus Effect of Ang-(1-7) Mechanism
Human Keratinocytes TGF-β1 Inhibits EMT Disrupts TGF-β1-Smad signaling pathway. nih.gov
Liver Bile-duct ligation Attenuates fibrosis Attenuates SMAD phosphorylation, reduces collagen, CTGF, α-SMA expression. nih.gov
Skeletal Muscle Muscular dystrophy model Reduces fibrosis Attenuates TGF-β/SMAD pathway. nih.govd-nb.info
Renal Proximal Tubule Cells TGF-β Abolishes ERK 1/2 phosphorylation and α-SMA expression Inhibits MAPK pathway. nih.gov
Lung Bleomycin-induced fibrosis Ameliorates fibrosis Attenuates chronic stimulation of ERK1/2, p38, and JNK. nih.gov

Hemostatic System

Antithrombotic Activity and Platelet Function

The antithrombotic action of Ang-(1-7) is largely mediated through the Mas receptor. nih.govnih.gov Studies have shown the presence of the Mas receptor on platelets, and the interaction between Ang-(1-7) and this receptor stimulates the release of nitric oxide (NO). nih.govnih.gov NO is a potent antiplatelet agent that inhibits platelet adhesion and aggregation. nih.govportlandpress.com Furthermore, Ang-(1-7) also promotes the release of NO and prostacyclin from endothelial cells, both of which are important antithrombotic agents. nih.govahajournals.org The antithrombotic effect of Ang-(1-7) is abolished in mice lacking the Mas receptor, highlighting the critical role of this receptor in its mechanism of action. nih.govnih.gov

Research has indicated that the antithrombotic effects of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II receptor blockers (ARBs) may be mediated by Ang-(1-7). ahajournals.org The antithrombotic action of these drugs is dependent on NO and prostacyclin, and this effect is attenuated by a selective Ang-(1-7) receptor antagonist. ahajournals.org Interestingly, the dose-response curve for the antithrombotic effect of Ang-(1-7) appears to be U-shaped, suggesting that at higher concentrations, the peptide might have nonspecific effects. nih.gov

Table 1: Research Findings on the Antithrombotic Activity of Angiotensin (1-7)

Research Focus Key Finding Reference
Mechanism of Action The antithrombotic effect of Ang-(1-7) involves Mas-mediated nitric oxide (NO) release from platelets and endothelial cells. nih.govnih.gov
Role of Mas Receptor The antithrombotic effect of Ang-(1-7) is abolished in Mas-deficient mice, confirming the receptor's crucial role. nih.govnih.gov
Endothelial Mediators The antithrombotic effect of Ang-(1-7) is dependent on the release of both nitric oxide and prostacyclin. ahajournals.org
Interaction with RAS Blockers The antithrombotic effects of ACE inhibitors and ARBs are at least partially mediated by Ang-(1-7). ahajournals.org
Platelet Function Ang-(1-7) inhibits platelet aggregation and adhesion through the release of NO. nih.govportlandpress.com

Role in Aging Processes

Improvement of Integrated Cardiometabolic Function in Aged Models

Aging is often accompanied by a decline in cardiometabolic function, including the development of insulin resistance, elevated blood pressure, and adverse cardiac remodeling. researchgate.netnih.gov Angiotensin (1-7) has emerged as a beneficial hormone of the renin-angiotensin system (RAS) that shows promise in mitigating these age-related impairments. researchgate.netnih.govnih.gov

Studies in aged mouse models have demonstrated that chronic treatment with Ang-(1-7) can significantly improve integrated cardiometabolic function. nih.govnih.gov Specifically, Ang-(1-7) administration has been shown to lower systolic and mean blood pressure. researchgate.netnih.gov This blood pressure-lowering effect is associated with a reduction in sympathetic outflow to the heart. nih.govnih.gov

Furthermore, Ang-(1-7) has been found to improve insulin sensitivity in aged mice, restoring it to levels seen in younger animals. researchgate.netnih.gov This improvement in insulin action occurs without significant effects on body weight, body composition, or glucose tolerance. researchgate.netnih.gov In some studies, Ang-(1-7) treatment also led to a reduction in heart weight and the heart-to-body-weight ratio, suggesting a beneficial effect on cardiac hypertrophy. researchgate.net

These findings suggest that Ang-(1-7) may serve as a novel pharmacological target for improving age-related cardiometabolic risk factors. nih.govnih.gov The beneficial effects of Ang-(1-7) in aged models appear to be independent of changes in body mass or composition, highlighting its direct impact on cardiovascular and metabolic regulation. nih.gov

Table 2: Effects of Angiotensin (1-7) on Cardiometabolic Parameters in Aged Mice

Parameter Effect of Angiotensin (1-7) Treatment Reference
Systolic Blood Pressure Decreased researchgate.netnih.gov
Diastolic Blood Pressure Trend towards decrease nih.gov
Mean Blood Pressure Decreased researchgate.netnih.gov
Insulin Sensitivity Improved researchgate.netnih.gov
Glucose Tolerance No significant effect researchgate.netnih.gov
Body Weight/Composition No significant effect researchgate.netnih.gov
Heart Weight Reduced researchgate.net
Heart to Body Weight Ratio Reduced researchgate.net
Cardiac Sympathetic Outflow Reduced nih.govnih.gov

Interplay with Other Biological Systems and Peptides

Cross-Talk with Classical RAS Components

The renin-angiotensin system is a critical regulator of cardiovascular homeostasis. ahajournals.org While Angiotensin II (Ang II) is the primary effector of the classical RAS, causing vasoconstriction and inflammation, Angiotensin (1-7) often acts as a counter-regulatory peptide. nih.govfrontiersin.org

Angiotensin (1-7) is widely recognized for its ability to counteract the multifaceted effects of Angiotensin II (Ang II). nih.govfrontiersin.orgnih.gov This opposition is fundamental to maintaining balance within the cardiovascular system and other tissues. scientificarchives.comijmcmed.org While Ang II is a potent vasoconstrictor, Angiotensin (1-7) promotes vasodilation, thereby opposing the pressor effects of Ang II. ahajournals.orgnih.gov This vasodilatory action can be mediated through the release of nitric oxide and prostaglandins. nih.gov

Beyond its vascular effects, Angiotensin (1-7) also antagonizes the pro-inflammatory and pro-proliferative actions of Ang II. In human vascular smooth muscle cells, Angiotensin (1-7) has been shown to inhibit the pro-inflammatory signaling induced by Ang II. frontiersin.org Specifically, it can reduce the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide release stimulated by Ang II. frontiersin.org This anti-inflammatory effect is mediated through the Mas receptor and involves the inhibition of NADPH oxidase activity. frontiersin.org

Furthermore, in the context of cancer biology, Angiotensin (1-7) has been found to counteract the pro-tumorigenic effects of Ang II in breast cancer cells. oncotarget.com It can inhibit Ang II-induced activation of survival pathways like PI3K/AKT and the ERK1/2 signaling cascade, which are involved in cell proliferation and epithelial-mesenchymal transition. oncotarget.com

In renal mesangial cells, Angiotensin (1-7) has been observed to counteract Ang II-induced cell proliferation and extracellular matrix synthesis in a concentration-dependent manner. nih.gov This interaction is specific, as Angiotensin (1-7) does not affect the changes induced by other factors like endothelin-1. nih.gov The counter-regulatory actions are mediated through their respective receptors, with Angiotensin (1-7) acting via the Mas receptor and Ang II via the AT1 receptor. nih.gov

The table below summarizes the opposing effects of Angiotensin (1-7) and Angiotensin II.

FeatureAngiotensin IIAngiotensin (1-7)
Vascular Tone Vasoconstriction ahajournals.orgnih.govVasodilation ahajournals.orgnih.gov
Inflammation Pro-inflammatory frontiersin.orgAnti-inflammatory frontiersin.org
Cell Growth Pro-proliferative nih.govoncotarget.comAnti-proliferative nih.govoncotarget.com
Signaling Pathways Activates PI3K/AKT, ERK1/2 oncotarget.comInhibits Ang II-induced activation of PI3K/AKT, ERK1/2 oncotarget.com
Receptor Primarily AT1 Receptor nih.govMas Receptor nih.gov

Angiotensin (1-7) can directly modulate the activity of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II and for degrading bradykinin (B550075). ahajournals.orgnih.gov Research has demonstrated that Angiotensin (1-7) can act as an inhibitor of ACE. ahajournals.orgnih.gov

Furthermore, the inhibition of ACE by Angiotensin (1-7) also prevents the degradation of bradykinin, a potent vasodilator. cdnsciencepub.combioscientifica.com This leads to an potentiation of bradykinin's effects, further contributing to vasodilation. bioscientifica.comahajournals.org Some studies suggest that the interaction between Angiotensin (1-7) and bradykinin may involve allosteric changes in the ACE molecule. bioscientifica.com

The antihypertensive effects of ACE inhibitors are, in part, attributed to the increased levels of Angiotensin (1-7) that result from the inhibition of its degradation by ACE. nih.gov This highlights the dual role of Angiotensin (1-7) in modulating ACE activity: directly as an inhibitor and indirectly as a product whose levels are regulated by ACE.

Angiotensin Receptor Blockers (ARBs) are a class of drugs that antagonize the AT1 receptor, thereby blocking the primary actions of Angiotensin II. sums.ac.ir A significant consequence of this blockade is the alteration of the levels of other RAS peptides, including Angiotensin (1-7).

By blocking the AT1 receptor, ARBs lead to a compensatory increase in renin release and consequently, an increase in the plasma levels of Angiotensin II. ahajournals.org This elevated Angiotensin II can then be more readily converted to Angiotensin (1-7) by the enzyme Angiotensin-Converting Enzyme 2 (ACE2). nih.gov As a result, treatment with ARBs often leads to an increase in plasma concentrations of Angiotensin (1-7). ahajournals.orgmdpi.com

For instance, studies in rats have shown that treatment with the ARB losartan (B1675146) resulted in increased plasma levels of both Ang II and Angiotensin (1-7). ahajournals.org This increase in the protective peptide Angiotensin (1-7) is thought to contribute to the beneficial cardiovascular and metabolic effects observed with ARB therapy. sums.ac.irmdpi.com The elevated Angiotensin (1-7) can then exert its vasodilatory, anti-inflammatory, and anti-proliferative effects, further counteracting the residual or AT2 receptor-mediated effects of Angiotensin II. nih.gov

The following table illustrates the impact of ARBs on key RAS components:

TreatmentPlasma Angiotensin II LevelsPlasma Angiotensin (1-7) LevelsCardiac ACE2 mRNACardiac ACE2 Activity
Vehicle BaselineBaselineBaselineBaseline
Lisinopril (ACEi) DecreasedIncreasedIncreasedNo Change
Losartan (ARB) IncreasedIncreasedIncreasedIncreased
Lisinopril + Losartan DecreasedIncreasedReturned to BaselineNot specified

Data based on a study in rats. ahajournals.org

Interactions with Bradykinin

Angiotensin (1-7) exhibits a significant and complex interaction with bradykinin, a potent vasodilator peptide of the kallikrein-kinin system. cdnsciencepub.comahajournals.org This interplay is crucial in modulating vascular tone and blood pressure. The primary nature of this interaction is the potentiation of bradykinin's effects by Angiotensin (1-7). ahajournals.orgresearchgate.net

Several studies in both animals and humans have demonstrated that Angiotensin (1-7) enhances the hypotensive and vasodilatory responses to bradykinin. cdnsciencepub.comahajournals.orgresearchgate.net In conscious rats, Angiotensin (1-7) was found to potentiate the hypotensive effect of bradykinin. ahajournals.org Similarly, in human forearm resistance vessels, Angiotensin (1-7) potentiated the vasodilating effect of bradykinin in a dose-dependent manner. researchgate.net This potentiation appears to be mediated, at least in part, by the release of nitric oxide. researchgate.net

The mechanisms underlying this potentiation are multifaceted. One proposed mechanism is the inhibition of Angiotensin-Converting Enzyme (ACE) by Angiotensin (1-7). bioscientifica.comahajournals.org Since ACE is also responsible for the degradation of bradykinin (as kininase II), its inhibition by Angiotensin (1-7) would lead to higher local concentrations and a prolonged effect of bradykinin. ahajournals.org It has also been suggested that Angiotensin (1-7) may cause allosteric changes in the ACE molecule, further enhancing its bradykinin-potentiating activity. bioscientifica.com Another possibility is that the interaction is mediated through the Mas receptor, leading to changes in the signaling pathway of bradykinin. bioscientifica.com

Interestingly, the interaction appears to be specific, as Angiotensin (1-7) does not seem to alter the pressor responses to Angiotensin I or II, or the depressor responses to other vasodilators like acetylcholine (B1216132) and sodium nitroprusside. cdnsciencepub.com However, in patients with heart failure already being treated with an ACE inhibitor, the co-infusion of Angiotensin (1-7) did not further enhance the vasodilatory effect of bradykinin, suggesting a ceiling effect or a shared mechanism of action. ahajournals.org

Centrally, in the brain, Angiotensin (1-7) and bradykinin can also interact to modulate the baroreflex control of heart rate, suggesting a broader physiological significance of their interplay beyond the vasculature. nih.gov

Relationship with Alamandine (B1532146) and Mas-Related G-Protein-Coupled Receptor D (MrgD)

A newer axis of the renin-angiotensin system involves the peptide alamandine and its receptor, the Mas-related G-protein-coupled receptor D (MrgD). scientificarchives.comahajournals.org Alamandine is structurally very similar to Angiotensin (1-7), differing by only one amino acid at the N-terminus. researchgate.net It can be formed from Angiotensin (1-7) through the decarboxylation of its N-terminal aspartic acid residue. scientificarchives.comahajournals.org

Both Angiotensin (1-7) and alamandine are considered part of the protective arm of the RAS, often exerting similar beneficial effects such as vasodilation. scientificarchives.comresearchgate.net However, they act through distinct primary receptors: Angiotensin (1-7) mainly signals through the Mas receptor, while alamandine activates the MrgD receptor. ahajournals.orgphysiology.orgbohrium.com

Despite this receptor preference, there is evidence of cross-talk between these two systems. The effects of alamandine are often blocked by D-Pro⁷-Ang-(1-7), an antagonist that can block both Mas and MrgD receptors. ahajournals.orgphysiology.org This suggests some overlap in their signaling pathways or receptor interactions. Some studies have suggested that MrgD might partially mediate the effects of Angiotensin (1-7) in certain contexts, although Angiotensin (1-7) is generally less potent at the MrgD receptor compared to the Mas receptor. ahajournals.org

While their actions are often similar, some differences in their signaling and physiological effects are emerging. For instance, in cardiomyocytes, alamandine signaling appears to involve AMPK, whereas Angiotensin (1-7) signaling is more associated with AKT. ahajournals.org Furthermore, in specific brain regions like the insular cortex, microinjection of alamandine, but not Angiotensin (1-7), has been shown to alter renal nerve activity and increase blood pressure and heart rate, indicating distinct central nervous system effects. ahajournals.org

The discovery of the alamandine/MrgD axis adds another layer of complexity to the protective arm of the RAS, highlighting a sophisticated network of peptides and receptors that work in concert to maintain cardiovascular homeostasis. researchgate.netphysiology.orgbohrium.com

Angiotensin (1-2) and GPRC6A Receptor Axis in Pancreatic Islets

Recent research has uncovered a novel signaling pathway within the renin-angiotensin system in pancreatic islets, involving the dipeptide Angiotensin (1-2) and the G protein-coupled receptor C group 6 member A (GPRC6A). researchgate.netdiabetesjournals.org This axis appears to play a role in the regulation of insulin (B600854) secretion. nih.govfrontiersin.org

Within the pancreatic islets, Angiotensin (1-7) can be cleaved by the enzyme neprilysin into smaller fragments, including Angiotensin (1-4) and Angiotensin (5-7). researchgate.netdiabetesjournals.org Neprilysin can further cleave Angiotensin (1-4) to produce the dipeptide Angiotensin (1-2). researchgate.netdiabetesjournals.org

Studies have shown that Angiotensin (1-2), rather than intact Angiotensin (1-7), is responsible for enhancing glucose-stimulated insulin secretion (GSIS) in mouse islets. diabetesjournals.org This effect is not mediated by the classical Angiotensin (1-7) receptor, Mas. Instead, Angiotensin (1-2) signals through the GPRC6A receptor. researchgate.netdiabetesjournals.org GPRC6A is known to bind small peptides and L-α-amino acids, and its activation leads to an increase in intracellular calcium and subsequent insulin secretion. researchgate.netdiabetesjournals.org

The proposed pathway is as follows: Angiotensin (1-7) is metabolized by neprilysin to Angiotensin (1-2), which then binds to and activates the GPRC6A receptor on pancreatic β-cells, leading to an enhancement of GSIS. researchgate.netdiabetesjournals.org This finding suggests that the beneficial effects of the ACE2/Angiotensin (1-7) axis on glucose homeostasis may, at least in part, be mediated by this downstream neprilysin/Angiotensin (1-2)/GPRC6A pathway. nih.gov This also implies that the concurrent use of neprilysin inhibitors could potentially interfere with the insulinotropic effects attributed to Angiotensin (1-7). diabetesjournals.org

This novel axis highlights the tissue-specific processing of angiotensin peptides and the existence of alternative signaling pathways that contribute to the diverse physiological roles of the renin-angiotensin system. frontiersin.org

Research Methodologies and Experimental Models

In Vitro Studies

In vitro models provide a controlled environment to dissect the molecular and cellular effects of Angiotensin 1/2 (5-7) acetate (B1210297), independent of systemic influences. These studies are fundamental for understanding its direct actions on specific cell types and biochemical pathways.

Cell Culture Models

A range of cell culture models are employed to investigate the diverse biological activities of Angiotensin 1/2 (5-7) acetate. These models allow for the detailed examination of cellular responses to the peptide.

Vascular Smooth Muscle Cells (VSMCs): Studies using VSMCs have demonstrated the antiproliferative effects of Angiotensin-(1-7). ahajournals.org This is a key finding, as VSMC proliferation is a critical factor in the development of vascular diseases.

Endothelial Cells: The endothelium is a primary site of action for Angiotensin-(1-7). In cultured endothelial cells, the peptide has been shown to stimulate the production of nitric oxide, a key vasodilator. ahajournals.org It is also formed in the endothelial layer of human blood vessels. ahajournals.org

Cardiomyocytes: In cultured cardiomyocytes, Angiotensin-(1-7) has been observed to counteract the hypertrophic effects induced by other agents like Angiotensin II. ahajournals.org

Cancer Cell Lines: The antiproliferative properties of Angiotensin-(1-7) extend to various cancer cell lines, suggesting its potential as an anticancer agent. ahajournals.org

Fibroblasts: Angiotensin-(1-7) has been shown to reduce collagen synthesis in fibroblasts, indicating its potential to mitigate fibrosis. medchemexpress.com Specifically, it has been found to reduce the synthesis of collagen types I and III. medchemexpress.com

Biochemical Assays for Enzyme Activity and Signaling Pathways

Biochemical assays are instrumental in identifying the enzymes involved in the metabolism of this compound and the signaling pathways it modulates.

Enzyme Activity Assays: Mass spectrometry has been a key technique to demonstrate the functional activities of enzymes like Angiotensin-Converting Enzyme (ACE) and ACE2 in cell cultures, such as COS7 cells. nih.gov These assays have confirmed that ACE2 is a primary enzyme responsible for the conversion of Angiotensin II to Angiotensin-(1-7). ahajournals.org Other enzymes, including prolyl endopeptidase and prolyl carboxypeptidase, have also been identified as capable of generating Angiotensin-(1-7). ahajournals.org

Signaling Pathway Analysis: Research has shown that Angiotensin-(1-7) can activate the phosphatidylinositol-3-kinase (PI3K)-Akt pathway. nih.gov This activation is significant as the Akt pathway is involved in promoting the function of endothelial nitric oxide synthase and insulin (B600854) signaling. nih.gov Conversely, Angiotensin-(1-7) has been found to have inhibitory effects on activated mitogen-activated protein kinase (MAPK) pathways in various cell types, including endothelial cells, smooth muscle cells, and cardiac myocytes. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the integrated physiological and pathological effects of this compound in a whole-organism context. These models allow for the investigation of its role in complex diseases and the evaluation of its therapeutic potential.

Genetically Modified Animal Models

Genetically modified animal models have been pivotal in defining the roles of key components of the Angiotensin-(1-7) axis.

ACE2 Overexpression: Transgenic rats that overexpress ACE2 in the vessel wall exhibit reduced blood pressure due to improved endothelial function. nih.gov Similarly, ACE2 overexpression in the brain has been linked to beneficial effects on cardiovascular function and cognitive processes. explorationpub.com

Mas Receptor Knockout: Mice lacking the Mas receptor (Mas-deficient or knockout mice) have been instrumental in confirming that Mas is the primary receptor for Angiotensin-(1-7). nih.govbohrium.com These mice exhibit a hypertensive phenotype when backcrossed to the FVB/N genetic background, a condition attributed to endothelial dysfunction. nih.govbohrium.com They also lack the antidiuretic action of Angiotensin-(1-7) and its induced relaxation response in aortas. bohrium.com

Table 1: Key Findings from Genetically Modified Animal Models

ModelKey FindingsReference
ACE2 Overexpressing RatsReduced blood pressure and improved endothelial function. nih.gov
Mas Receptor Knockout MiceHypertensive phenotype, endothelial dysfunction, and lack of response to Angiotensin-(1-7). nih.govbohrium.com

Induced Disease Models

The effects of this compound have been extensively studied in various induced disease models, providing insights into its therapeutic potential across a spectrum of pathologies.

Hypertension: In models of hypertension, such as those induced by Angiotensin II infusion or in spontaneously hypertensive rats, administration of Angiotensin-(1-7) has been shown to prevent severe hypertension and end-organ damage. physiology.org

Metabolic Syndrome: Studies in animal models have suggested that Angiotensin-(1-7) can improve cardiovascular and metabolic functions. bohrium.com

Cancer Models: The antiproliferative effects observed in vitro are being investigated in in vivo cancer models to assess the therapeutic utility of Angiotensin-(1-7).

Myocardial Infarction: In rat models of myocardial infarction, Angiotensin-(1-7) administration has been shown to improve cardiac function and reduce fibrosis. physiology.orgnih.gov ACE2-deficient mice, which have lower levels of Angiotensin-(1-7), exhibit adverse ventricular remodeling after a myocardial infarction. nih.gov

Fibrosis: Angiotensin-(1-7) has demonstrated anti-fibrotic effects in various models, including cardiac fibrosis induced by Angiotensin II and in models of pulmonary and renal fibrosis. nih.govfrontiersin.org It has been shown to reduce the expression of pro-fibrotic markers like TGF-β and collagen. nih.gov

Table 2: Effects of Angiotensin-(1-7) in Induced Disease Models

Disease ModelObserved Effects of Angiotensin-(1-7)Reference
HypertensionPrevents severe hypertension and end-organ damage. physiology.org
Myocardial InfarctionImproves cardiac function and reduces fibrosis. physiology.orgnih.gov
Fibrosis (Cardiac, Pulmonary, Renal)Reduces expression of pro-fibrotic markers and decreases collagen deposition. nih.govfrontiersin.org

Administration Routes

The route of administration can significantly influence the observed effects of this compound in in vivo studies.

Systemic Infusion: Chronic systemic infusion of Angiotensin-(1-7) has been used in various animal models to investigate its long-term effects on conditions like hypertension and cardiac remodeling. physiology.org

Intracerebroventricular Administration: Administration of Angiotensin-(1-7) directly into the brain's ventricular system (intracerebroventricularly) has been employed to study its central effects on blood pressure regulation and neuroinflammation. ahajournals.orgnih.gov For instance, intracerebroventricular infusion of Angiotensin-(1-7) in hypertensive rats has been shown to decrease blood pressure. ahajournals.orgfrontiersin.org

Molecular and Cellular Techniques

The investigation of this compound, more commonly known as Angiotensin-(1-7), at the molecular and cellular level utilizes a range of sophisticated techniques to elucidate its mechanisms of action and biological roles. These methodologies are crucial for understanding how Ang-(1-7) influences cellular behavior and gene and protein expression.

Gene Expression Analysis (e.g., mRNA, qPCR)

Gene expression analysis is fundamental to understanding the influence of Ang-(1-7) on cellular function at the transcriptional level. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are frequently employed to measure changes in messenger RNA (mRNA) levels of specific genes in response to Ang-(1-7) treatment.

In studies involving hepatic stellate cells, RT-qPCR has been used to assess the impact of Ang-(1-7) on the expression of genes related to the renin-angiotensin system (RAS). For instance, treatment with Ang-(1-7) was found to significantly upregulate the mRNA expression of Angiotensin II type 1 receptor-associated protein (ATRAP) and downregulate the expression of angiotensin-converting enzyme 2 (ACE2). spandidos-publications.com Specifically, ATRAP mRNA levels showed a significant increase starting at 6 hours and peaking at 12 hours post-treatment, while ACE2 mRNA expression was significantly suppressed from 6 hours, reaching its lowest point at 24 hours. spandidos-publications.com

In the context of hypertension research, RT-PCR analyses have revealed that central infusion of Ang-(1-7) in ovariectomized female rats experiencing aldosterone (B195564)/NaCl-induced hypertension can reverse the increased mRNA expression of renin and ACE1, and restore the decreased expression of the AT2 receptor. nih.gov Furthermore, in a murine model of allergic asthma, real-time RT-qPCR was used to validate microarray data, confirming altered expression of RAS-related genes, including a notable downregulation of Ace2 in bronchial smooth muscle tissues from antigen-challenged mice. bohrium.com

Studies on COVID-19 patients have also utilized gene expression analysis, showing that circulating blood cells from these patients have lower ACE2 mRNA levels compared to healthy individuals. nih.gov These examples highlight the power of gene expression analysis in uncovering the transcriptional regulatory effects of Ang-(1-7) in various physiological and pathological contexts.

Protein Expression and Localization (e.g., Western Blot, Immunofluorescence, ELISA)

Determining the expression levels and subcellular localization of proteins is critical for understanding the functional consequences of Ang-(1-7) signaling. Western blotting, immunofluorescence, and enzyme-linked immunosorbent assay (ELISA) are key techniques used for this purpose.

Western blot analysis has been instrumental in demonstrating the effects of Ang-(1-7) on protein expression in numerous studies. For example, in human aortic smooth muscle cells, Western blotting showed that Ang-(1-7) inhibits the induction of inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. frontiersin.org In breast cancer cell lines, this technique was used to evaluate the expression of epithelial-to-mesenchymal transition (EMT) markers, revealing that Ang-(1-7) treatment enhanced vimentin (B1176767) expression. mdpi.com Furthermore, in a mouse model of sepsis, Western blotting revealed that Ang-(1-7) treatment significantly downregulated the expression of key glycolytic enzymes like PFKFB3 and PKM2, as well as the citrate (B86180) carrier SLC25A1 and HIF-1α in renal tissues. nih.gov

Immunofluorescence is used to visualize the location of specific proteins within cells. In human aortic smooth muscle cells, indirect immunofluorescence confirmed that the Mas receptor antagonist A779 prevented Ang-(1-7) from attenuating the induction of iNOS. frontiersin.org In breast cancer cells, immunofluorescence was employed to determine the expression and localization profiles of Ang-(1-7) and its Mas receptor. mdpi.com Studies on islet β-cells used immunofluorescence to detect changes in the expression of key proteins like MafA, Pdx1, Nanog, and Oct4 following Ang-(1-7) treatment in a high-glucose environment. viamedica.pl

ELISA is a quantitative method used to measure the concentration of a specific protein in a sample. In studies of breast cancer, ELISA was used to determine the levels of Ang-(1-7) and its receptor, showing significantly higher expression in normal breast epithelial cells compared to estrogen receptor-positive breast cancer cells. mdpi.com

Table 1: Examples of Protein Expression and Localization Techniques in Ang-(1-7) Research
TechniqueCell/Tissue TypeKey FindingsReference
Western BlotHuman Aortic Smooth Muscle CellsAng-(1-7) inhibits the induction of iNOS. frontiersin.org
Western BlotBreast Cancer CellsAng-(1-7) enhances vimentin expression. mdpi.com
Western BlotMouse Renal Tissue (Sepsis Model)Ang-(1-7) downregulates glycolytic enzymes (PFKFB3, PKM2) and other proteins (SLC25A1, HIF-1α). nih.gov
ImmunofluorescenceHuman Aortic Smooth Muscle CellsConfirmed that A779 blocks the effect of Ang-(1-7) on iNOS induction. frontiersin.org
ImmunofluorescenceIslet β-cellsDetected changes in MafA, Pdx1, Nanog, and Oct4 expression with Ang-(1-7) treatment. viamedica.pl
ELISABreast Cancer CellsHigher expression of Ang-(1-7) and Mas receptor in normal vs. cancerous cells. mdpi.com

Functional Assays (e.g., Cell Proliferation, Motility, Invasion Assays)

Functional assays are essential for determining the physiological effects of Ang-(1-7) on cellular behavior. These assays measure processes such as cell proliferation, motility (migration), and invasion, which are critical in various biological contexts, including cancer.

In the realm of breast cancer research, functional assays have demonstrated the anti-tumorigenic potential of Ang-(1-7). Studies have shown that Ang-(1-7) can significantly reduce the migration and invasion of breast cancer cell lines. mdpi.comnih.gov This was observed using scratch assays for motility and Cultrex assays for invasion. mdpi.com Importantly, these effects on migration and invasion were not a result of decreased cell proliferation, as Ang-(1-7) did not induce cell proliferation after 24 hours of treatment. nih.gov

Similarly, in lung cancer research, Ang-(1-7) has been shown to modulate cellular migration. Wound healing and invasion chamber assays revealed that while Ang-(1-7) itself slightly increased the invasion of NCI-H460 lung cancer cells, it also influenced the expression of microRNAs, such as miRNA-149-3p, which in turn played a role in reducing cellular migration. plos.org In high-grade serous ovarian cancer cells, Ang-(1-7) was also studied for its effects on cell motility. mdpi.com

These functional assays provide direct evidence of the biological activities of Ang-(1-7) and are crucial for evaluating its therapeutic potential in diseases characterized by abnormal cell proliferation and migration.

Table 2: Functional Assays in Ang-(1-7) Research
Assay TypeCell LineEffect of Ang-(1-7)Reference
Cell Motility (Scratch Assay)Breast Cancer Cell LinesReduced motility mdpi.com
Cell Invasion (Cultrex Assay)Breast Cancer Cell LinesReduced invasion mdpi.com
Cell Migration (Wound Healing/Transwell)MDA-MB-231 (Human Breast Cancer) & LM3 (Mouse Mammary Cancer)Blocked Angiotensin II-induced migration nih.gov
Cell InvasionMDA-MB-231 (Human Breast Cancer)Abrogated Angiotensin II-induced invasion nih.gov
Cell ProliferationMDA-MB-231 (Human Breast Cancer) & LM3 (Mouse Mammary Cancer)No significant effect on proliferation nih.gov
Cell Invasion (Invasion Chamber Assay)NCI-H460 (Lung Cancer)Slightly increased invasion plos.org

Electrophysiological Techniques (e.g., Baroreflex Sensitivity)

Electrophysiological techniques are employed to study the effects of Ang-(1-7) on the electrical properties of cells and tissues, particularly within the nervous and cardiovascular systems. A key area of investigation is the modulation of the baroreflex, a homeostatic mechanism that controls blood pressure.

Studies in conscious rabbits with heart failure have shown that central infusion of Ang-(1-7) significantly improves baroreflex sensitivity (BRS). ahajournals.org This enhancement of BRS is associated with an inhibition of sympathetic outflow and an increase in vagal outflow. ahajournals.org The effects of Ang-(1-7) on BRS were blocked by the Mas receptor antagonist A779, indicating that these actions are mediated through the Mas receptor. ahajournals.org

In renovascular hypertensive rats, chronic oral treatment with enalapril (B1671234), an ACE inhibitor, improves BRS. This improvement was completely reversed by a central infusion of A779, suggesting that the beneficial effects of ACE inhibition on baroreflex function are mediated by central Ang-(1-7). ahajournals.org Furthermore, research has indicated that Ang-(1-7) plays an inhibitory neuromodulatory role in hypothalamic noradrenergic neurotransmission and generally improves baroreflex sensitivity, in contrast to Angiotensin II. researchgate.net

However, the effects of Ang-(1-7) on BRS can be complex and may be gender-dependent. In a study on anesthetized Wistar rats, Ang-(1-7) infusion increased BRS in male rats that had undergone renal denervation, but decreased BRS in female rats under the same conditions. nephropathol.com These findings underscore the importance of electrophysiological techniques in dissecting the nuanced roles of Ang-(1-7) in cardiovascular regulation.

Development of Research Tools and Formulations

The advancement of our understanding of Ang-(1-7) has been greatly facilitated by the development of specific pharmacological tools, most notably receptor antagonists. These tools are indispensable for isolating and characterizing the specific pathways through which Ang-(1-7) exerts its effects.

Mas Receptor Antagonists (e.g., A779)

A779 is a selective antagonist of the Mas receptor, the primary receptor for Ang-(1-7). rndsystems.com It is a crucial tool for demonstrating that the observed effects of Ang-(1-7) are indeed mediated through this specific receptor. A779 works by competitively blocking the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling.

The utility of A779 is evident across a wide range of experimental models. In studies of inflammation, A779 was shown to prevent Ang-(1-7) from attenuating the induction of iNOS in human vascular smooth muscle cells. frontiersin.org In a mouse model of arthritis, A779 reversed the pro-resolution effects of Ang-(1-7), which include promoting neutrophil apoptosis. researchgate.net

In the context of cardiovascular research, A779 has been used to confirm the role of the Mas receptor in mediating the beneficial effects of Ang-(1-7). For instance, the improvement in baroreflex sensitivity observed with central Ang-(1-7) infusion in rabbits with heart failure was abolished by A779. ahajournals.org Similarly, the reversal of improved baroreflex sensitivity in hypertensive rats treated with enalapril was achieved with central administration of A779. ahajournals.org

Furthermore, A779 has been employed to investigate the role of the Ang-(1-7)/Mas axis in renal hemodynamics. In female rats, A779, both alone and in combination with an AT2R antagonist, altered the renal blood flow and vascular resistance responses to Angiotensin II infusion after renal ischemia/reperfusion. nih.gov These examples underscore the indispensable role of A779 as a research tool for elucidating the physiological and pathophysiological functions of the Ang-(1-7)/Mas receptor axis.

Angiotensin (1-7) Analogues (e.g., D-Pro7-Ang-(1-7))

The study of Angiotensin-(1-7) [Ang-(1-7)] and its physiological roles has been significantly advanced by the development of specific analogues that can act as antagonists. One such key analogue is D-Pro7-Ang-(1-7). This compound is a synthetic heptapeptide (B1575542) that selectively antagonizes the effects of Ang-(1-7), providing a crucial tool for researchers to investigate the specific pathways and receptor interactions of the endogenous peptide. ahajournals.orgnih.gov

D-Pro7-Ang-(1-7) has been instrumental in differentiating the actions of Ang-(1-7) from those of other angiotensin peptides, such as Angiotensin II (Ang II). ahajournals.org Research has shown that D-Pro7-Ang-(1-7) can inhibit various physiological effects induced by Ang-(1-7) without interfering with the actions of Ang II or bradykinin (B550075). ahajournals.orgnih.gov This selectivity is critical for elucidating the precise functions of the Ang-(1-7)/Mas receptor axis. frontiersin.org

Experimental findings have demonstrated that D-Pro7-Ang-(1-7) effectively blocks several Ang-(1-7)-mediated responses. For instance, it inhibits the pressor effect of Ang-(1-7) in the rostral ventrolateral medulla and the antidiuretic effect in water-loaded rats. ahajournals.org Furthermore, it has been shown to block the endothelium-dependent vasorelaxation produced by Ang-(1-7) in the mouse aorta. ahajournals.orgnih.gov These inhibitory actions are achieved without affecting the dipsogenic effect of Ang II or exhibiting angiotensin-converting enzyme (ACE) inhibitory activity. ahajournals.orgnih.gov

The specificity of D-Pro7-Ang-(1-7) for Ang-(1-7) receptors has been confirmed through radioligand binding studies. Autoradiography has shown that D-Pro7-Ang-(1-7) competes with the binding of ¹²⁵I-Ang-(1-7) in mouse kidney slices. ahajournals.orgnih.gov Conversely, it does not compete for the binding of ¹²⁵I-Ang II to AT1 or AT2 receptors, further highlighting its selectivity. ahajournals.orgnih.gov Interestingly, some studies suggest that D-Pro7-Ang-(1-7) may also act as an antagonist for alamandine (B1532146), another bioactive peptide, which could explain why it can block certain Ang-(1-7) effects that are not affected by other antagonists like A-779. ahajournals.org

Table 1: Experimental Findings on the Effects of D-Pro7-Ang-(1-7)

Experimental Model Effect of Ang-(1-7) Effect of D-Pro7-Ang-(1-7) Reference
Microinjection in rat rostral ventrolateral medullaHypertensive effect (21±2 mm Hg)Inhibition of Ang-(1-7) induced hypertension (4±1 mm Hg) ahajournals.org
Water-loaded ratsAntidiuresis (urine volume: 1.27±0.33 mL)Blockade of antidiuretic effect (urine volume: 3.08±0.8 mL) ahajournals.org
Mouse aortaEndothelium-dependent vasorelaxationComplete blockade of vasorelaxation at 10⁻⁷ mol/L ahajournals.org
Mouse kidney slices (Autoradiography)Binding of ¹²⁵I–Ang-(1–7)Competed for the binding of Ang-(1–7) ahajournals.org
Human Vascular Smooth Muscle CellsInhibition of Ang II-induced iNOS inductionBlocked the inhibitory effect of Ang-(1-7) frontiersin.org

Novel Delivery Systems for Research Applications (e.g., Cyclodextrin (B1172386) Inclusion Compounds)

A significant challenge in the therapeutic and experimental application of peptides like Ang-(1-7) is their rapid degradation by enzymes and low bioavailability when administered orally. researchgate.netnih.gov To overcome these limitations, novel delivery systems are being developed. Among the most promising are cyclodextrin inclusion compounds. ahajournals.orgoatext.com

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating them within their hydrophobic cavity. oatext.comnih.gov This encapsulation can protect the peptide from enzymatic degradation in the gastrointestinal tract, thereby increasing its stability and bioavailability for oral administration. oatext.comahajournals.orgelsevier.es Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a derivative that has been successfully used to create an orally active formulation of Ang-(1-7). oatext.comahajournals.orgnih.gov

Research in spontaneously hypertensive rats has shown that chronic oral administration of an HP-β-CD/Ang-(1-7) inclusion compound produced beneficial cardiovascular effects, similar to those achieved through exercise training. nih.gov These effects included a decrease in arterial blood pressure and heart rate, improved left ventricular function, and reduced cardiac hypertrophy. nih.gov Pharmacokinetic studies have confirmed that this formulation significantly increases the plasma concentration of Ang-(1-7) after oral administration, whereas the free peptide has no effect. ahajournals.org

Structural studies using techniques like NMR have shown that in these inclusion complexes, the tyrosine residue of Ang-(1-7) is preferentially included within the cyclodextrin cavity. nih.gov This specific interaction is key to the stabilizing effect of the cyclodextrin. Beyond cardiovascular applications, these novel delivery systems are expanding the research possibilities for Ang-(1-7) in other areas. ahajournals.org Another innovative approach under investigation is the bioencapsulation of Ang-(1-7) in plant cells, which offers a potentially low-cost oral delivery system for therapeutic applications, such as in pulmonary hypertension. ahajournals.orgnih.gov

Table 2: Research Findings on Cyclodextrin-Based Delivery of Ang-(1-7)

Study Focus Experimental Model Key Findings Reference
Cardiovascular EffectsSpontaneously Hypertensive Rats (SHR)Oral HPB-CD/Ang-(1-7) decreased blood pressure, heart rate, and improved cardiac function. nih.gov
Cardioprotective EffectsInfarcted and Isoproterenol-Treated RatsOral HPβCD/Ang-(1-7) reduced infarct area and attenuated cardiac dysfunction. ahajournals.org
PharmacokineticsRatsOral administration of HPβCD/Ang-(1-7) led to a significant, sustained increase in plasma Ang-(1-7) levels. ahajournals.org
Antithrombotic EffectMice (Mas+/+ and Mas-/-)Oral Ang-(1-7)-CyD inhibited thrombus formation in Mas+/+ mice, an effect abolished in Mas-/- mice. elsevier.es
Structural AnalysisNMR and QM/MM simulationsThe tyrosine residue of Ang-(1-7) is favored for inclusion in the β-cyclodextrin cavity. nih.gov

Future Directions in Angiotensin 1 7 Research

Elucidation of Unresolved Mechanisms and Conflicting Findings

The understanding of Angiotensin (1-7) (Ang-(1-7)) as a biologically active peptide with a protective role in the cardiovascular and other systems has grown significantly. However, several aspects of its mechanism of action remain unresolved, and conflicting findings in the literature highlight the complexity of its signaling pathways.

One of the primary areas of debate revolves around the receptor-mediated effects of Ang-(1-7). While the Mas receptor is widely accepted as its main receptor, evidence suggests more complex interactions may occur. nih.gov Some studies propose that Ang-(1-7) can interact with the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, potentially leading to receptor-receptor interactions that modulate downstream signaling. nih.gov In certain experimental settings, Ang-(1-7) has been shown to antagonize the pressor effects of Angiotensin II (Ang II), an effect observed at high concentrations and potentially mediated through AT1 receptor binding. bioscientifica.com The physiological relevance of these interactions, particularly at varying concentrations of Ang-(1-7), is an area requiring further investigation.

Conflicting findings have also emerged from clinical studies on the cardiovascular effects of Ang-(1-7). nih.gov While many animal studies demonstrate its antihypertensive and cardioprotective benefits, human studies have yielded inconsistent results regarding its ability to lower blood pressure and improve blood flow. nih.gov These discrepancies may be attributable to differences in study methodologies, the populations studied, dosage, and the specific vascular beds analyzed. nih.gov For instance, early clinical trials investigating forearm blood flow showed no significant effect of Ang-(1-7) infusion, which tempered enthusiasm for its therapeutic potential for over a decade. nih.gov

Furthermore, the role of Ang-(1-7) in the kidney is particularly complex, with some studies reporting protective effects against kidney injury, while others suggest it may paradoxically exacerbate damage under certain conditions. nih.govbioscientifica.com These contradictory outcomes could be influenced by the dose and route of administration, the activation state of the local renin-angiotensin system (RAS), and cell-specific signaling pathways. nih.gov For example, the differential modulation of cyclooxygenase-2 (COX-2)-mediated events by Ang-(1-7) could contribute to these conflicting findings. bioscientifica.com The intracellular mechanisms of Ang-(1-7) formation also remain an area of active research, with questions about the direct pathways from angiotensinogen (B3276523) and the contribution of enzymes like thimet oligopeptidase. nih.gov

The table below summarizes some of the key conflicting findings in Ang-(1-7) research:

Investigation of Age-Related Effects and Sex Differences

Emerging research indicates that the effects of Ang-(1-7) may be significantly influenced by both age and sex, opening new avenues for investigation into its therapeutic potential across different demographics.

Age-Related Effects:

Aging is associated with a decline in the protective arm of the RAS, characterized by reduced Ang-(1-7) levels and/or receptor sensitivity. frontiersin.org This imbalance may contribute to the increased risk of cardiovascular and metabolic diseases in older individuals. nih.gov Studies in aged animal models suggest that restoring Ang-(1-7) levels can have beneficial effects. For example, chronic Ang-(1-7) treatment in aged mice has been shown to decrease blood pressure and improve insulin (B600854) sensitivity, suggesting a potential role for Ang-(1-7)-based therapies in mitigating age-related cardiometabolic risk. nih.gov Furthermore, Ang-(1-7) has been shown to restore gut barrier integrity and reduce inflammation in the aging colon by restructuring the gut microbiome. portlandpress.comnih.gov The Ang-(1-7)/Mas axis is also implicated in age-related neuroinflammation, a process linked to neurodegenerative diseases. bohrium.com Research has shown that the Ang-(1-7)/Mas axis is downregulated with aging, and its restoration may attenuate neuroinflammation and offer neuroprotection. aging-us.comfrontiersin.org

Sex Differences:

Significant sex-based differences exist within the RAS, with premenopausal females generally exhibiting a more favorable balance towards the protective Ang-(1-7) arm compared to males. nih.govpsu.edu This is thought to contribute to the cardioprotection observed in females before menopause. nih.gov Circulating levels of Ang-(1-7) have been found to be higher in women than in men. physiology.org This difference appears to be modulated, at least in part, by estrogen, which can shift the RAS balance towards the Ang-(1-7)-ACE2-Mas receptor pathway. nih.govahajournals.org Estrogen has been shown to reduce the activity of angiotensin-converting enzyme (ACE), the enzyme that degrades Ang-(1-7), thereby potentially increasing its bioavailability. ahajournals.orgscielo.br After menopause, the loss of estrogen is associated with a decline in this protective pathway, contributing to an increased cardiovascular risk in postmenopausal women. nih.gov

The table below highlights key findings regarding age and sex differences in Ang-(1-7) research:

Exploration of Novel Physiological Roles in Emerging Areas

Beyond its established cardiovascular and renal effects, research is beginning to uncover novel physiological roles for Ang-(1-7) in emerging areas such as neuroinflammation and the gut microbiome.

Neuroinflammation:

The brain possesses its own local RAS, and imbalances within this system are implicated in neuroinflammatory processes that contribute to aging and neurodegenerative diseases. bohrium.com Ang-(1-7) and its receptor, Mas, are expressed in the brain and appear to play a crucial role in modulating neuroinflammation. aging-us.comexplorationpub.com Studies suggest that Ang-(1-7) can suppress the activation of microglia, the primary immune cells of the central nervous system, thereby reducing the production of pro-inflammatory cytokines. bohrium.comalzdiscovery.org Activation of the ACE2/Ang-(1-7)/Mas axis has been shown to trigger autophagy, a cellular process that clears damaged components, and shift microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. bohrium.comnih.gov These findings suggest that targeting the Ang-(1-7) pathway could be a novel therapeutic strategy for conditions characterized by neuroinflammation, such as Alzheimer's disease and Parkinson's disease. aging-us.comalzdiscovery.org

Gut Microbiome:

The gut microbiome plays a critical role in host health, and its dysbiosis has been linked to various diseases. Recent studies have highlighted a connection between the RAS and the gut microbiome. portlandpress.comnih.gov The enzyme responsible for producing Ang-(1-7), ACE2, is highly expressed in the gut. nih.gov Research indicates that Ang-(1-7) can modulate the composition of the gut microbiota. portlandpress.comnih.govbohrium.com For instance, in aging mice, Ang-(1-7) treatment has been shown to reverse age-related gut microbial dysbiosis, characterized by an increase in beneficial bacteria such as Lactobacillus and Lachnospiraceae. portlandpress.comnih.gov This restructuring of the gut microbiome by Ang-(1-7) is associated with improved gut barrier integrity and reduced inflammation. portlandpress.comnih.gov Furthermore, oral administration of Ang-(1-7) in obese mice has been found to alter the gut microbiota, leading to improved metabolic profiles. bohrium.com These findings suggest a novel role for Ang-(1-7) in maintaining gut homeostasis and its potential as a therapeutic agent for conditions associated with gut dysbiosis.

The table below summarizes the emerging roles of Ang-(1-7):

Development of Advanced Experimental Models and Methodologies

Advancing our understanding of Ang-(1-7) necessitates the development and application of more sophisticated experimental models and methodologies.

Advanced Experimental Models:

The use of transgenic animal models has been instrumental in dissecting the roles of different components of the RAS. For example, mice with cardiomyocyte-specific overexpression of Gαq protein, which develop heart failure, have been used to study the dynamic changes in the ACE/Ang II and ACE2/Ang-(1-7) axes during disease progression. physiology.orgnih.gov Such models allow for the investigation of the temporal and tissue-specific regulation of Ang-(1-7) and its effects on cardiac remodeling. ahajournals.org Further development of models with inducible or cell-type-specific modulation of the Ang-(1-7)/Mas axis will provide more precise insights into its physiological and pathophysiological roles.

Advanced Methodologies:

Innovations in analytical techniques are crucial for accurately measuring the often-low concentrations of Ang-(1-7) and other angiotensin peptides in various biological samples. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the simultaneous quantification of multiple angiotensin peptides, providing a more comprehensive picture of the RAS profile in different physiological and pathological states. physiology.orgnih.gov

In vivo imaging techniques are also being developed to visualize and track the activity of the RAS components in real-time. Multiparametric magnetic resonance imaging (MRI) has been used in animal models to assess the progression of heart failure in conjunction with measurements of angiotensin peptide levels, allowing for the correlation of functional changes with molecular alterations. physiology.orgnih.gov The development of specific radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) targeting ACE2 or the Mas receptor holds promise for non-invasively imaging the protective arm of the RAS in vivo. mdpi.com

The table below outlines some of the advanced models and methodologies for Ang-(1-7) research:

Q & A

Basic Research Questions

Q. What is the molecular structure of Angiotensin 1/2 (5-7) acetate, and how does it function within the renin-angiotensin system (RAAS)?

  • Answer : this compound is a tripeptide with the sequence H2N-Ile-His-Pro-OH and a molecular weight of 425.49 g/mol (C₁₉H₃₁N₅O₆) . It is derived from the precursor angiotensinogen and plays a role in RAAS by modulating blood pressure and vascular tone. Unlike angiotensin II, which promotes vasoconstriction and fibrosis, this fragment may exhibit counter-regulatory effects, such as inhibiting angiotensin-converting enzyme (ACE) activity (IC₅₀ = 0.65 μM) and synergizing with kinins to enhance vasodilation .

Q. What standardized methodologies are recommended for synthesizing and characterizing this compound in academic research?

  • Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify sequence integrity . Purity should exceed 95%, validated by analytical HPLC. For reproducibility, experimental protocols must detail solvent systems (e.g., acetonitrile/water gradients), column specifications, and storage conditions (-20°C for lyophilized powder, -80°C for solutions) .

Q. Which in vitro assays are most appropriate for evaluating the biological activity of this compound?

  • Answer : Key assays include:

  • ACE Inhibition Assays : Measure IC₅₀ using purified canine ACE and fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp), with captopril as a positive control .
  • Cell Proliferation Studies : Assess anti-proliferative effects on vascular smooth muscle cells (VSMCs) via MTT assays, comparing angiotensin II-induced hypertrophy with and without the peptide .
  • Anti-inflammatory Activity : Quantify TNF-α or IL-6 secretion in endothelial cells using ELISA after LPS stimulation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the signaling pathways modulated by this compound in cardiac cells?

  • Answer : Utilize H9c2 cardiomyocytes or primary neonatal rat cardiomyocytes treated with angiotensin II to induce hypertrophy. Pre-treat cells with this compound (1–10 μM) and analyze:

  • Kinase Activation : Western blotting for ERK1/2, JNK, and p38 phosphorylation .
  • Oxidative Stress : Measure ROS levels via DCFH-DA fluorescence and SOD activity .
  • Gene Expression : qPCR for fibrosis markers (e.g., collagen I/III, TGF-β1) . Include siRNA knockdown of Mas receptors to confirm pathway specificity .

Q. How should contradictory data on the peptide’s anti-angiogenic effects be resolved in cancer studies?

  • Answer : Contradictions may arise from variations in tumor models (e.g., xenograft vs. syngeneic) or dosing regimens. To address this:

  • Dose-Response Curves : Test a broad concentration range (0.1–100 μM) in endothelial tube formation assays .
  • Combinatorial Studies : Co-administer with VEGF or FGF-2 to assess competitive inhibition .
  • Meta-Analysis : Compare published datasets using tools like PRISMA guidelines, focusing on shared endpoints (e.g., microvessel density) .

Q. What strategies can optimize the peptide’s stability and bioavailability for in vivo studies?

  • Answer :

  • Formulation : Use PEGylation or encapsulation in liposomes to extend half-life .
  • Bioavailability Testing : Perform pharmacokinetic studies in rodents (IV vs. subcutaneous administration), measuring plasma levels via LC-MS/MS .
  • Targeted Delivery : Conjugate with antibodies against endothelial markers (e.g., CD31) to enhance tissue specificity .

Q. How can researchers validate the therapeutic potential of this compound in preclinical models of atherosclerosis?

  • Answer :

  • Animal Models : Use ApoE⁻/⁻ mice fed a high-fat diet for 12 weeks. Administer the peptide (1 mg/kg/day, IP) and evaluate:
  • Plaque Burden : Histopathology (Oil Red O staining) of aortic arches .
  • Inflammation : Flow cytometry for macrophage infiltration (CD68⁺ cells) .
  • Mechanistic Controls : Compare outcomes with ACE inhibitors (e.g., lisinopril) and AT1R blockers (e.g., losartan) .

Methodological Considerations

  • Data Interpretation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .
  • Reproducibility : Adhere to ARRIVE guidelines for animal studies and provide raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.